methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
Description
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and an ester group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
methyl 2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-15-6(14)3-13-8-5(2-12-13)7(9)10-4-11-8/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGYHPGWRMBPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-55-2 | |
| Record name | methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors. For instance, starting with a suitable pyrazole derivative and a formamide derivative, cyclization can be induced under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
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Esterification: : The final step involves the esterification of the 2-position with methyl acetate. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group at the 4-position can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.
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Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide. Reduction reactions can also occur, especially at the ester group, converting it to an alcohol.
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Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Alcohol derivatives from the ester group.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .
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Biological Studies: : The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell proliferation.
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Chemical Biology: : It serves as a tool compound to probe the function of pyrazolopyrimidine-containing proteins and enzymes.
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Pharmaceutical Development: : Potential lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, it inhibits their activity, leading to cell cycle arrest and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[3,4-d]pyrimidine-4-amine.
Chloropyrimidines: Compounds like 4-chloropyrimidine, which share the chloro substituent but differ in the core structure.
Ester Derivatives: Compounds like methyl 2-{4-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate, where the chloro group is replaced by a bromo group.
Uniqueness
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with a chloro substituent and an ester group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate (CAS No. 1311314-55-2) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and other pharmacological effects.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 226.62 g/mol
- SMILES : COC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, including anticancer effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolo-pyrimidine structure. The characterization of the compound can be achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.5 | Inhibition of cell proliferation |
| HT29 (Colon Cancer) | 18.0 | Inhibition of angiogenesis |
These findings suggest that this compound exhibits significant antiproliferative activity across multiple cancer types.
Other Biological Activities
In addition to its anticancer properties, this compound has shown:
- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
Case Studies and Research Findings
A detailed study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activities. This compound was included in this evaluation and demonstrated notable cytotoxicity against breast and colon cancer cell lines .
Another research article highlighted the compound's ability to inhibit specific kinases involved in cancer progression . These findings underscore the importance of further exploring the therapeutic potential of this compound.
Q & A
Q. What are the most reliable synthetic routes for methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution using ethyl chloroacetate derivatives and pyrazolo[3,4-d]pyrimidinone precursors. For example, reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with methyl chloroacetate in dry DMF under reflux with anhydrous K₂CO₃ as a base yields the product . Key factors include:
- Temperature : Prolonged reflux (6+ hours) ensures complete substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Base selection : Anhydrous K₂CO₃ minimizes hydrolysis of the chloroacetate intermediate. Typical yields range from 60–75%, but side reactions (e.g., hydrolysis or dimerization) may occur if moisture is present .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
- ¹H/¹³C NMR : Focus on diagnostic signals: the methyl ester (δ ~3.7 ppm for CH₃, δ ~170 ppm for carbonyl) and pyrazolo[3,4-d]pyrimidine protons (δ 8.5–9.0 ppm for aromatic H) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or ester groups) .
- X-ray crystallography : Resolves ambiguity in regiochemistry of substituents on the pyrazolo[3,4-d]pyrimidine core, critical for validating synthetic routes .
Advanced Research Questions
Q. How can conflicting data on the reactivity of the 4-chloro substituent in pyrazolo[3,4-d]pyrimidine derivatives be resolved?
Discrepancies arise from competing pathways (e.g., nucleophilic substitution vs. ring-opening). To address this:
- Kinetic studies : Monitor reaction progress via TLC or HPLC under varying conditions (temperature, solvent polarity). Evidence shows that polar solvents favor substitution, while protic solvents promote hydrolysis .
- Computational modeling : DFT calculations can predict activation energies for competing pathways, guiding experimental design .
- Isolation of intermediates : Trapping transient species (e.g., using low temperatures) helps identify mechanistic bottlenecks .
Q. What strategies improve the selectivity of this compound in biological assays?
- Structural analogs : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 6-position enhances binding to kinase targets while reducing off-target effects .
- Prodrug approaches : Masking the ester group with bioreversible protectors (e.g., pivaloyloxymethyl) improves cellular uptake and metabolic stability .
- SAR studies : Systematic variation of substituents on the pyrazolo[3,4-d]pyrimidine core correlates with activity (e.g., 4-Cl vs. 4-NH₂ derivatives in kinase inhibition) .
Q. How do solvent and catalyst choices affect regioselectivity in downstream functionalization of this compound?
- Cross-coupling reactions : Suzuki-Miyaura coupling of the 4-Cl group requires Pd(PPh₃)₄ in toluene/EtOH (3:1) at 80°C for aryl boronic acids, achieving >85% regioselectivity .
- Nucleophilic displacement : Use of DABCO in DMSO at 120°C promotes selective substitution of Cl with amines, whereas milder conditions (e.g., K₂CO₃ in DMF) favor ester retention .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
- Process optimization : Switch from batch to flow chemistry for better temperature control and reduced side reactions .
- Purification : Use silica gel chromatography with EtOAc/hexane (1:2) for small batches or recrystallization from ethanol for scalability .
- Quality control : Implement in-line IR spectroscopy to monitor ester carbonyl stability during synthesis .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid from ester hydrolysis) .
- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation kinetics using HPLC-PDA .
- Forced degradation : Expose to UV light or acidic/basic conditions to profile photolytic and hydrolytic pathways .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
